
1-Propanol, 3-(m-methoxyphenyl)-
Overview
Description
1-Propanol, 3-(m-methoxyphenyl)- is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanol, 3-(m-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanol, 3-(m-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-(m-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Propanol, 3-(m-methoxyphenyl)-, also known by its CAS number 7252-82-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 1-Propanol, 3-(m-methoxyphenyl)- can be represented as follows:
This compound features a propanol backbone with a methoxyphenyl group, contributing to its unique biological properties.
Antimicrobial Activity
Research has demonstrated that 1-Propanol, 3-(m-methoxyphenyl)- exhibits notable antimicrobial properties. A study conducted by Ali et al. (2020) evaluated the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents targeting resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on several cancer cell lines. Notably, it was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing that the compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
Flow cytometry analysis confirmed that the compound promotes both early and late apoptosis, indicating its potential as an anticancer agent. The mechanisms underlying these effects include:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation, such as topoisomerase II.
- Apoptotic Pathways : Activation of caspase pathways was observed, indicating the triggering of programmed cell death .
Study on Antimicrobial Effects
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. It highlighted that modifications to the methoxy group significantly enhanced activity against resistant bacterial strains, suggesting avenues for further research and development.
Study on Anticancer Properties
Another pivotal study focused on the anticancer properties of this compound against melanoma cells. The results indicated that it not only inhibited cell growth but also reduced tumor size in xenograft models, reinforcing its potential for further development in cancer therapy.
Toxicity and Safety Profile
While exploring the biological activity of 1-Propanol, 3-(m-methoxyphenyl)-, it is essential to consider its safety profile. A study assessing the toxicity of similar propanol compounds reported low acute toxicity via oral, inhalation, or dermal exposure. However, it is classified by the EPA as a possible human carcinogen based on increased incidence of malignant tumors in animal studies . This classification necessitates careful consideration during therapeutic applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQNLCSYCFLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222845 | |
Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-82-6 | |
Record name | 3-Methoxybenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7252-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-m-Anisyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanol, 3-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-M-ANISYL-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY2N0OY8W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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